Ethyl 1-propylpiperidine-3-carboxylate
Description
Ethyl 1-propylpiperidine-3-carboxylate is a piperidine derivative featuring a propyl substituent at the nitrogen atom and an ethyl ester group at the 3-position of the piperidine ring. Piperidine derivatives are widely studied due to their structural versatility, which allows for modifications that influence pharmacokinetic properties, solubility, and biological activity.
Properties
CAS No. |
100050-04-2 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 1-propylpiperidine-3-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-3-7-12-8-5-6-10(9-12)11(13)14-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
BNVQQLWILKDWEI-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C(=O)OCC |
Canonical SMILES |
CCCN1CCCC(C1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: Aliphatic substituents (e.g., propyl) generally increase hydrophobicity compared to polar groups like methoxyimino. Ethyl 1-propylpiperidine-3-carboxylate is likely less water-soluble than its hydroxylamine-derived analog in .
- NMR Trends : In , the ¹H NMR of Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate isomers shows distinct splitting patterns (e.g., δ 7.33 bs for NH in isomer 1-1), suggesting conformational rigidity. This compound may exhibit simpler spectra due to fewer stereocenters .
Research Implications and Gaps
- Synthetic Optimization : this compound’s synthesis could benefit from protocols in , such as hydrogenation or chromatography for isomer separation.
- Safety Data : The absence of hazard data for this compound necessitates further toxicological studies, guided by analogs like Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate .
- Biological Screening: Comparative studies with ’s phenylpropanoyl derivative could clarify substituent effects on target engagement .
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